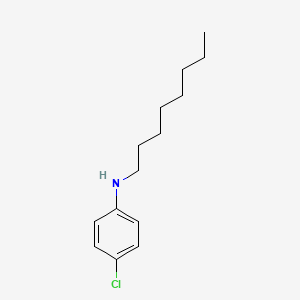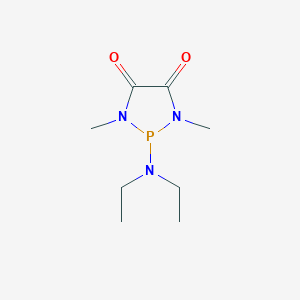
3,3'-Methylenebis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(2-methylphenol) is an organic compound with the molecular formula C15H16O2. It is a type of bisphenol, which means it consists of two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Methylenebis(2-methylphenol) can be synthesized through the condensation reaction of 2-methylphenol (o-cresol) with formaldehyde. The reaction typically occurs under acidic or basic conditions, with the methylene bridge forming between the two phenol groups. The reaction can be represented as follows:
2C7H8O+CH2O→C15H16O2+H2O
Industrial Production Methods
In industrial settings, the production of 3,3’-Methylenebis(2-methylphenol) often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include acidic catalysts like hydrochloric acid or sulfuric acid, and basic catalysts like sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3,3’-Methylenebis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant activity.
Industry: Used in the production of plastics, rubbers, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 3,3’-Methylenebis(2-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism involves the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-chlorophenol)
Uniqueness
3,3’-Methylenebis(2-methylphenol) is unique due to its specific structure, which provides distinct antioxidant properties compared to other bisphenols. The position of the methyl groups on the phenol rings influences its reactivity and effectiveness as an antioxidant. Additionally, its ability to undergo various chemical reactions makes it versatile for different applications.
Properties
CAS No. |
91236-07-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-[(3-hydroxy-2-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-12(5-3-7-14(10)16)9-13-6-4-8-15(17)11(13)2/h3-8,16-17H,9H2,1-2H3 |
InChI Key |
VEGUCZXWLYWJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


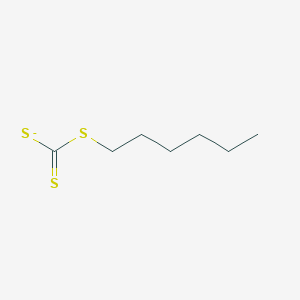
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
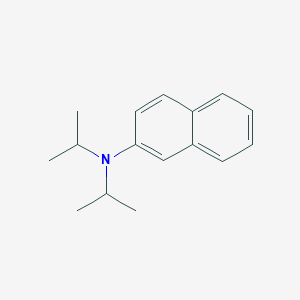
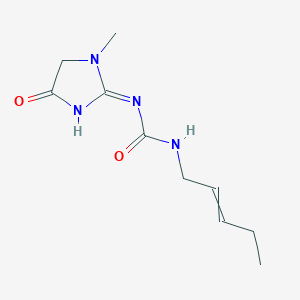

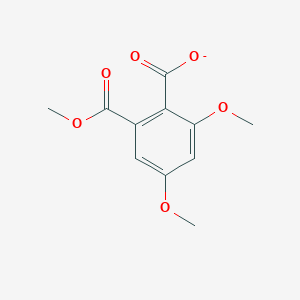
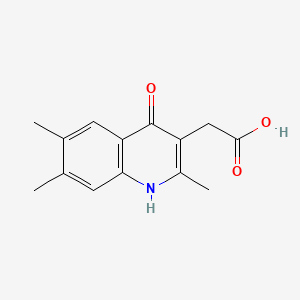

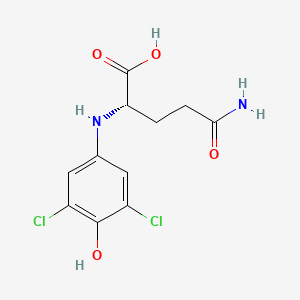
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
